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Compound of Interest

Compound Name: 3-Chloro-10H-phenothiazine

Cat. No.: B108352 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acylation of 3-Chloro-10H-
phenothiazine, a key intermediate in the synthesis of various biologically active compounds.

The protocols cover N-acylation at the 10-position and Friedel-Crafts acylation at the aromatic

ring, yielding derivatives with potential applications in drug discovery and development.

Introduction
3-Chloro-10H-phenothiazine is a critical scaffold in medicinal chemistry. Its derivatives are

known to interact with various biological targets and have shown promise as antipsychotic

agents and in cancer therapy. Acylation is a fundamental strategy to modify the structure of 3-
Chloro-10H-phenothiazine, enabling the exploration of structure-activity relationships and the

development of novel therapeutic agents. These derivatives have been found to interfere with

key cellular signaling pathways, including the MAPK/ERK, AKT/PI3K, and WNT pathways,

which are often dysregulated in cancer.[1] Phenothiazine derivatives also play a role in

modulating dopaminergic and cholinergic signaling.[2][3]

Acylation Reactions: An Overview
Two primary acylation methods for 3-Chloro-10H-phenothiazine are presented:

N-Acylation: This reaction targets the nitrogen atom at the 10-position of the phenothiazine

ring. It is commonly achieved using acyl chlorides or acid anhydrides.
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Friedel-Crafts Acylation: This electrophilic aromatic substitution introduces an acyl group

onto one of the benzene rings of the phenothiazine core, typically requiring a Lewis acid

catalyst.[4]

The choice of acylation method and reagent allows for the synthesis of a diverse library of 3-
Chloro-10H-phenothiazine derivatives for further investigation.

Data Presentation
The following table summarizes quantitative data for various acylation reactions on

phenothiazine and its derivatives, providing a comparative overview of different synthetic

approaches.

Acylation
Type

Starting
Material

Acylating
Agent

Catalyst/
Condition
s

Reaction
Time

Yield (%)
Referenc
e

N-

Acetylation

Phenothiaz

ine
Acetic Acid

PCl5,

Solvent-

free, RT

0.5 - 1 h >95 [5]

N-

Chloroacet

ylation

Phenothiaz

ine

Chloroacet

yl chloride

Triethylami

ne, Dry

benzene,

Reflux

7 h 62 [6]

Friedel-

Crafts

Acylation

10-

Alkylpheno

thiazine

Acetic

anhydride

Phosphoric

acid, 20-60

°C

0.5 - 2 h 85.5 - 87.6 [7]

N-Acylation
Aniline

(model)

Acetic

anhydride

Catalyst-

free, RT
5 min 89 [8]

Experimental Protocols
Protocol 1: N-Acetylation of 3-Chloro-10H-phenothiazine
(Solvent-Free)
This protocol is adapted from a method for the N-acetylation of phenothiazine.[5]
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Materials:

3-Chloro-10H-phenothiazine

Acetic acid

Phosphorus pentachloride (PCl5)

Mortar and pestle (dry)

Ethyl acetate

Petroleum ether

Deionized water

Procedure:

In a dry mortar, add acetic acid (1.2 mmol) and phosphorus pentachloride (1.2 mmol).

Grind the mixture at room temperature for 30-60 minutes until uniform.

Add 3-Chloro-10H-phenothiazine (1 mmol) to the mortar.

Continue grinding the reaction mixture. Monitor the reaction progress by Thin Layer

Chromatography (TLC) using a 1:3 mixture of ethyl acetate and petroleum ether as the

eluent.

Once the starting material spot has disappeared on the TLC plate, cease grinding.

Let the product stand at room temperature for 30-60 minutes.

Wash the solid product with deionized water and collect it by suction filtration.

Dry the filter cake at room temperature for 22-24 hours.

Recrystallize the crude product from water to obtain pure N-acetyl-3-Chloro-10H-
phenothiazine.
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Protocol 2: N-Chloroacetylation of 3-Chloro-10H-
phenothiazine
This protocol is based on the N-chloroacetylation of phenothiazine.[6]

Materials:

3-Chloro-10H-phenothiazine

Chloroacetyl chloride

Triethylamine

Dry benzene

Ethanol

Deionized water

Procedure:

Dissolve 3-Chloro-10H-phenothiazine (10 mmol) in 35 mL of dry benzene in a round-

bottom flask.

Add a few drops of triethylamine to the solution.

With continuous stirring, gradually add chloroacetyl chloride (11 mmol).

Reflux the reaction mixture on a water bath for 7 hours.

Monitor the completion of the reaction by TLC.

After the reaction is complete, distill off the solvent to obtain a residue.

Wash the residue with water to remove any acidic impurities.

Dissolve the solid in hot ethanol and then precipitate the product by adding water.
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Filter the solid product and recrystallize from ethanol to yield pure N-chloroacetyl-3-Chloro-
10H-phenothiazine.

Protocol 3: Friedel-Crafts Acylation of 10-Alkyl-3-Chloro-
phenothiazine
This protocol is adapted from a method for the acylation of 10-alkyl phenothiazine.[7]

Materials:

10-Alkyl-3-Chloro-phenothiazine

Acetic anhydride

Phosphoric acid

Ethyl acetate

Petroleum ether

Deionized water

Procedure:

In a dry three-necked flask, add 10-Alkyl-3-Chloro-phenothiazine (10 mmol) and acetic

anhydride (70-100 mmol).

Add phosphoric acid (10-32 mmol) to the mixture.

Heat the reaction mixture to 20-60 °C and stir for 0.5-2 hours.

After the reaction is complete, cool the solution to room temperature.

Pour the reaction mixture into water to precipitate the solid product.

Collect the solid by filtration.

Wash the filter cake with water.
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Dry the product and then recrystallize from a mixture of ethyl acetate and petroleum ether

(1:5 volume ratio) to obtain the purified 3-acetyl-10-alkyl-7-chloro-phenothiazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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